1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid
Overview
Description
“1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C17H14ClNO3 . It’s a research-use-only compound .
Molecular Structure Analysis
The molecular weight of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid” is 315.75 . The molecular structure consists of an indole ring attached to a carboxylic acid group and a 2-chlorophenoxyethyl group .Scientific Research Applications
Antioxidant Capacity and Reactivity
Compounds with indole cores and chlorophenoxy groups can exhibit significant antioxidant capacities due to their structural components. For example, indoles and phenolics are known for their ability to scavenge free radicals and participate in redox reactions. The study by Ilyasov et al. (2020) discusses the antioxidant capacity assay involving ABTS radical cation decolorization, highlighting the complexity of reactions antioxidants can undergo, including coupling and degradation pathways. This research suggests that compounds like 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid may engage in similar antioxidative or reactive pathways, contributing to their potential application in studying oxidative stress and developing antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Drug Synthesis and Pharmaceutical Applications
Levulinic acid, a biomass-derived compound discussed by Zhang et al. (2021), demonstrates the versatility of carboxylic acids in drug synthesis. This compound's functional groups enable it to serve as a precursor for various drugs and intermediates. Given the structural complexity of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid, it could similarly serve as a scaffold or intermediate in synthesizing novel pharmaceuticals, highlighting the importance of such compounds in medicinal chemistry and drug development efforts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Biodegradation and Environmental Impact
The biodegradation of chlorophenols, closely related to the chlorophenoxy component of the compound , is critical in environmental science, as discussed by Peng et al. (2016). Their review on chlorophenols in municipal solid waste incineration highlights the pathways and mechanisms by which these compounds are broken down, emphasizing their role as precursors to more toxic dioxins. This research underscores the potential environmental impact of chlorophenoxy compounds and the importance of understanding their biodegradation pathways (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-6-2-4-8-16(13)22-10-9-19-14-7-3-1-5-12(14)11-15(19)17(20)21/h1-8,11H,9-10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZYSFFVPWTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCOC3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192000 | |
Record name | 1H-Indole-2-carboxylic acid, 1-[2-(2-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid | |
CAS RN |
1423032-59-0 | |
Record name | 1H-Indole-2-carboxylic acid, 1-[2-(2-chlorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxylic acid, 1-[2-(2-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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